1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea
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Description
1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. This compound is also known as DFP-10917 and is a type of urea-based inhibitor. The aim of
Scientific Research Applications
Catalyst-Free Synthesis
This compound can be used in the catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .
Drug Design and Delivery
Hetaryl ureas, like this compound, are highly considered for the design of new drugs and drug delivery devices . They can be used as boron-carriers suitable for neutron capture therapy .
Neutron Capture Therapy
As mentioned above, these compounds can be used as boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used for treating cancer.
Synthesis of Carbamates
The compound can be used in the synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These carbamates can be synthesized from easily accessible N-hetaryl ureas and alcohols .
Environmental Chemistry
The compound can be used in environmentally friendly chemical reactions . For example, the synthesis of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates can be achieved without the use of a catalyst .
Stability Studies
Hetaryl ureas, like this compound, can be used in stability studies . These compounds are only marginally stable in water, which makes them interesting subjects for research in this area .
properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O/c19-14-4-3-5-15(20)17(14)23-18(25)22-12-13-7-10-24(11-8-13)16-6-1-2-9-21-16/h1-6,9,13H,7-8,10-12H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUPXJDYMQEKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=C(C=CC=C2F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((1-(pyridin-2-yl)piperidin-4-yl)methyl)urea |
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